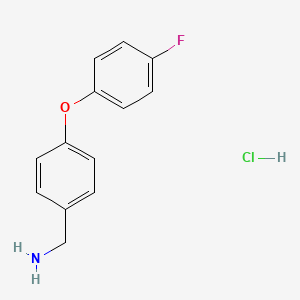

4-(4-Fluorophenoxy)benzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCHAOUFEVMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437903 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568565-86-6 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Fluorophenoxy)benzylamine hydrochloride CAS number

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)benzylamine Hydrochloride

CAS Number: 568565-86-6

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 568565-86-6), a versatile chemical intermediate of significant interest to the pharmaceutical and materials science sectors. The document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, and explores its current and potential applications. As a key building block, its unique structure, featuring a fluorophenoxy moiety, offers advantages in designing novel therapeutic agents, particularly in neurology and oncology.[1] The hydrochloride salt form enhances aqueous solubility, a critical attribute for both synthetic manipulation and formulation development.[1][2] This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical landscape.

Physicochemical Properties and Identification

This compound is a white crystalline powder.[1] The incorporation of a fluorine atom can improve metabolic stability and bioavailability in drug candidates, while the benzylamine core provides a reactive handle for further chemical modification.[2] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 568565-86-6 | [1][3][4] |

| Molecular Formula | C₁₃H₁₂FNO·HCl | [1] |

| Molecular Weight | 253.7 g/mol | [1][5] |

| IUPAC Name | [4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 249-253 °C | [1] |

| Purity | ≥ 97% (Typical) | [1] |

| Storage Conditions | 0-8 °C, Store in a cool, dry place | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. A common and industrially scalable approach involves an initial nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitrile group to the primary amine.

Step 1: Synthesis of 4-(4-Fluorophenoxy)benzonitrile (Intermediate)

The first step is a Williamson ether synthesis. The sodium salt of 4-fluorophenol is reacted with 4-chlorobenzonitrile. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable polar aprotic solvents that facilitate this SNAr reaction. The choice of a phenoxide as the nucleophile and an activated aryl halide is critical for driving the reaction to completion.

Step 2: Reduction of Nitrile to Benzylamine

The resulting 4-(4-fluorophenoxy)benzonitrile intermediate is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method. The nitrile is dissolved in a solvent like ethanol or methanol, often with ammonia to suppress the formation of secondary amine byproducts. A metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is used under a hydrogen atmosphere.

Step 3: Formation of the Hydrochloride Salt

Finally, the isolated 4-(4-Fluorophenoxy)benzylamine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried. This salt formation step is crucial as it typically yields a more stable, crystalline solid with enhanced solubility in aqueous media compared to the free base.[1]

Caption: Synthetic pathway for 4-(4-Fluorophenoxy)benzylamine HCl.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.

Protocol: Standard Quality Control Workflow

-

Organoleptic Test: Visually inspect the material. It should be a white to off-white crystalline powder, free of foreign particulates.[1]

-

Melting Point Analysis: Determine the melting point range using a calibrated apparatus. A sharp range around 249-253 °C is indicative of high purity.[1]

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine purity and quantify any impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detector at ~220-230 nm.

-

Validation: The chromatogram should show a major peak corresponding to the product with an area percentage ≥ 97%.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the free base.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak at m/z corresponding to [M+H]⁺ for the free base (C₁₃H₁₂FNO), which is approximately 218.1.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

¹H NMR: The spectrum (in DMSO-d₆ or D₂O) should show characteristic peaks for the aromatic protons in both phenyl rings, the benzylic CH₂ group, and the amine protons (which may be broad or exchangeable).

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.

-

¹⁹F NMR: Will show a signal confirming the presence of the fluorine atom.

-

Caption: Quality control workflow for compound characterization.

Applications in Research and Development

This compound is primarily utilized as a critical intermediate in the synthesis of more complex molecules.[1] Its applications span several research domains.

-

Pharmaceutical Development: The compound is a key building block for synthesizing novel therapeutic agents. It is particularly valuable in programs targeting neurological disorders and in oncology, where the fluorophenoxy group can modulate receptor binding affinity and pharmacokinetic properties.[1][2][3][6] Its structure serves as a scaffold that can be elaborated to enhance drug efficacy and specificity.[3]

-

Biochemical Research: In medicinal chemistry, it is used to generate libraries of compounds for screening. These derivatives are employed in studies related to enzyme inhibition and receptor binding, helping to elucidate molecular interactions and validate biological targets.[1][3]

-

Materials Science: The compound has potential applications in polymer science. It can be incorporated into polymer backbones or used as a modifying agent to enhance the thermal stability and mechanical properties of materials used in advanced coatings or adhesives.[3]

Safety and Handling

While comprehensive hazard data is not fully available, standard laboratory precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation.[4] Use in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[4]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4]

Conclusion

This compound (CAS: 568565-86-6) is a high-value chemical intermediate with a well-defined physicochemical profile. Its utility is firmly established in pharmaceutical research as a versatile building block for creating novel drug candidates with potentially improved pharmacological properties. The synthetic routes are straightforward, and the compound can be reliably characterized using standard analytical techniques. As research in neurology, oncology, and materials science continues to advance, the demand for such well-characterized and functionalized intermediates is expected to grow, cementing its role in scientific innovation.

References

- 3-(4-Fluorophenoxy)benzylamine hydrochloride | C13H13ClFNO - PubChem - NIH. [Link]

Sources

4-(4-Fluorophenoxy)benzylamine hydrochloride molecular weight

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)benzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 568565-86-6), a versatile chemical intermediate critical to pharmaceutical research and development. The document details the compound's core molecular and physicochemical properties, with a primary focus on its molecular weight and its implications. We will explore its significance in medicinal chemistry, outline a representative synthetic pathway and robust quality control methodologies, and discuss its principal applications. This guide is intended to serve as an authoritative resource for scientists leveraging this compound in drug discovery, biochemical research, and materials science.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful research. This section delineates the chemical identity and key physicochemical characteristics of this compound.

Chemical Identity and Structure

This compound is a benzylamine derivative characterized by a 4-fluorophenoxy substituent on the benzyl ring. It is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media, a critical attribute for many biological and chemical applications.[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The molecular weight is a fundamental parameter that dictates molar concentrations for reactions and assays. The properties listed below are essential for experimental design, from weighing and solubilization to reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 253.7 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₂FNO·HCl | [1][2][4] |

| CAS Number | 568565-86-6 | [1][3][6] |

| Appearance | White crystalline powder / White solid | [1][2] |

| Melting Point | 249-253 °C | [1] |

| Purity | ≥95-97% | [1][5] |

| Storage Conditions | 0-8 °C | [1][2][4] |

Significance in Medicinal Chemistry & Drug Development

The molecular architecture of this compound is not arbitrary; each component contributes to its utility as a building block for therapeutic agents.

-

The Fluorophenoxy Moiety : The inclusion of a fluorine atom is a common strategy in modern medicinal chemistry. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes) and can improve bioavailability and receptor binding affinity.[2]

-

The Benzylamine Core : This structural motif is a well-known pharmacophore present in numerous biologically active compounds. The primary amine group serves as a versatile synthetic handle for constructing more complex molecules and can act as a hydrogen bond donor, crucial for molecular interactions with biological targets like receptors or enzymes.[7]

-

The Hydrochloride Salt Advantage : As a free base, the benzylamine group would be less soluble in aqueous buffers used for biological assays. Conversion to a hydrochloride salt significantly increases its polarity and aqueous solubility, simplifying its use in research and formulation development.[1][2][7]

Synthesis and Purification Workflow

While numerous proprietary methods exist, a general and plausible synthetic route can be conceptualized. This provides insight into potential impurities and informs the quality control strategy.

Conceptual Synthetic Pathway

A common approach to synthesizing such diaryl ethers with an amine function involves a nucleophilic aromatic substitution followed by reduction. The hydrochloride salt is formed in the final step.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Conversion to Hydrochloride Salt

This protocol describes the final, critical step of the synthesis, which ensures the product's stability and solubility.

Prerequisite: The free base, 4-(4-Fluorophenoxy)benzylamine, has been synthesized and purified.

-

Dissolution: Dissolve the purified 4-(4-Fluorophenoxy)benzylamine free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with salt precipitation.

-

Acidification: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at 0 °C. The controlled temperature minimizes potential side reactions.

-

Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for 30-60 minutes at 0 °C to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether. This step removes any residual soluble impurities without dissolving a significant amount of the product.

-

Drying: Dry the final product under a vacuum to remove all traces of solvent.

Self-Validation: The successful formation of the salt is confirmed by a significant increase in the melting point compared to the free base and by the disappearance of the free amine signal and appearance of an ammonium salt signal in the ¹H NMR spectrum.

Quality Control and Characterization

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the compound before its use in sensitive applications.

Caption: Standard quality control workflow for chemical intermediates.

-

Structural Elucidation :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the amine protons (which will appear as a broad singlet for the -NH₃⁺ group).

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the parent molecule (the free base) by identifying its molecular ion peak.

-

-

Purity Assessment :

Applications and Handling

Key Research Applications

This compound is not an end-product therapeutic but a crucial starting material and intermediate.

-

Pharmaceutical Development : It serves as a key building block in the synthesis of more complex molecules targeting neurological disorders and cancer.[1][2][4][6] Its structure is a component of compounds designed for specific receptor binding or enzyme inhibition.[6]

-

Biochemical Research : The compound is used in structure-activity relationship (SAR) studies to probe molecular interactions and understand biological pathways.[1][2][4][6]

-

Materials Science : It can be incorporated into polymer formulations to enhance mechanical properties and thermal stability.[2][6][8]

Handling and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Avoid dust formation and inhalation.[3] Use in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, typically refrigerated at 0-8 °C, to ensure long-term stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its precise molecular weight of 253.7 g/mol and its well-designed chemical structure. The strategic inclusion of a fluorine atom, a versatile benzylamine core, and its formulation as a hydrochloride salt make it an indispensable tool for professionals in drug discovery and materials science. A comprehensive understanding of its properties, synthesis, and characterization, as detailed in this guide, is paramount for its effective and safe application in advancing scientific research.

References

- 3-(4-Fluorophenoxy)benzylamine hydrochloride | C13H13ClFNO - PubChem - NIH. [Link]

- Synthesis of benzylamine hydrochloride - PrepChem.com. [Link]

- This compound, min 95%, 1 gram. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzylamine Hydrochloride

Abstract: This document provides a comprehensive technical overview of 4-(4-Fluorophenoxy)benzylamine hydrochloride (CAS No. 568565-86-6). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the compound's chemical and physical properties, outlines a conceptual synthesis pathway, discusses analytical characterization methods, and explores its applications and safety considerations. The objective is to furnish a foundational resource that combines established data with practical insights for laboratory application.

Core Chemical & Physical Properties

This compound is a benzylamine derivative distinguished by a fluorophenoxy substituent.[1] This structural motif makes it a valuable building block in medicinal chemistry.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability, making it suitable for a variety of research and development applications.[1][2]

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 568565-86-6 | [1][3] |

| Molecular Formula | C₁₃H₁₂FNO·HCl | [1] |

| Molecular Weight | 253.7 g/mol | [1] |

| Appearance | White crystalline powder / White solid | [1][2][4] |

| Melting Point | 249-253 °C | [1] |

| Purity | ≥95-97% (Typical) | [1][3] |

| Storage Conditions | 0-8°C, in a dry, well-ventilated place | [1][4] |

Synthesis and Purification: A Conceptual Workflow

The synthesis of this compound typically involves a multi-step process common in amine synthesis. While specific proprietary methods may vary, a logical and field-proven approach involves the reductive amination of a corresponding benzonitrile precursor. This method is efficient and widely applicable for producing benzylamine derivatives.[5]

Causality in Experimental Design

The choice of a reductive pathway starting from a nitrile is strategic. Nitriles are stable, readily available starting materials. Their reduction in the presence of an ammonia source is a direct and efficient route to the primary amine, often minimizing the formation of secondary and tertiary amine byproducts when reaction conditions, such as an excess of ammonia, are carefully controlled.[5] The final step, salt formation with hydrochloric acid, is crucial for improving the compound's handling, solubility, and stability for subsequent applications.

Conceptual Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of 4-(4-Fluorophenoxy)benzylamine HCl.

Generalized Purification Protocol

-

Reaction Quench & Extraction: After the reduction step, the catalyst is filtered off. The reaction mixture is then typically quenched with water. The free base product is extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Washing: The organic layer is washed with brine to remove residual aqueous components and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude free base, often as an oil or solid.

-

Salt Formation & Recrystallization: The crude product is redissolved in a suitable solvent (e.g., diethyl ether). A solution of HCl in an alcohol or ether is added stoichiometrically. The resulting hydrochloride salt precipitates out. This precipitate is then isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.[5]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical methods is employed. These techniques provide orthogonal data, creating a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7] Detection by UV-Vis spectrophotometry at an appropriate wavelength (e.g., 271 nm) allows for the quantification of the main peak and any impurities.[6]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. When coupled with a chromatographic inlet (LC-MS), it can also help in identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra will confirm the presence of the aromatic rings, the benzylamine CH₂ group, and the overall substitution pattern, verifying the compound's identity.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the N-H bonds of the amine salt and C-O-C ether linkage.

Applications in Research and Drug Development

This compound serves primarily as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[1][8] Its utility spans several areas of therapeutic research.

-

Pharmaceutical Development: The compound is a crucial precursor for synthesizing novel therapeutic agents. It is particularly noted for its use in developing drugs targeting neurological disorders.[1][8][9] The structural motif is also explored in oncology research.[1][8]

-

Biochemical Research: Due to its defined structure, it is used in studies involving receptor binding and enzyme inhibition.[1][8][9] These studies provide critical insights into molecular interactions and help validate new drug targets.[8][9]

-

Medicinal Chemistry: The fluorophenoxy group is of particular interest in drug design. The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties like bioavailability by blocking potential sites of metabolism.[2]

Safety, Handling, and Storage

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][10]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][10]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Take off contaminated clothing and wash it before reuse.[4]

First Aid Measures

-

If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][12]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[4][12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur.[4][12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] The recommended storage temperature is typically between 2°C and 8°C.

References

- This compound | 568565-86-6. J&K Scientific. [Link]

- 3-(4-Fluorophenoxy)benzylamine hydrochloride | C13H13ClFNO. PubChem - NIH. [Link]

- This compound, min 95%, 1 gram. Oakwood Chemical. [Link]

- Analytical methods – Knowledge and References. Taylor & Francis. [Link]

- Process for producing 4- (4-alkylphenoxy) benzylamines.

- Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formul

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. zenodo.org [zenodo.org]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. fishersci.com [fishersci.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility of 4-(4-Fluorophenoxy)benzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Fluorophenoxy)benzylamine hydrochloride, a key intermediate in pharmaceutical research and development.[1][2] While specific quantitative solubility data for this compound is not extensively published, this guide, intended for researchers, scientists, and drug development professionals, outlines the fundamental principles and methodologies for its determination. We will delve into the theoretical framework governing the solubility of amine hydrochlorides, provide detailed, field-proven experimental protocols for accurate solubility measurement, and discuss the critical factors influencing its dissolution. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems.

Introduction: The Significance of this compound and its Solubility

This compound is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of novel therapeutic agents, particularly in the fields of neurology and oncology.[2] Its hydrochloride salt form is designed to enhance aqueous solubility, a critical attribute for favorable pharmacokinetic properties such as bioavailability.[2]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of drug development. It influences every stage, from early-stage in vitro screening assays to formulation and final dosage form.[3][4] Poor solubility can lead to unreliable biological data, challenges in formulation, and ultimately, poor oral bioavailability.[4] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its effective application.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for designing robust solubility studies.

| Property | Value | Source |

| CAS Number | 568565-86-6 | [1] |

| Molecular Formula | C₁₃H₁₂FNO·HCl | [1] |

| Molecular Weight | 253.7 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 249-253 °C | [2] |

The high melting point suggests strong crystal lattice energy, which can be a factor in limiting solubility. The presence of the amine group, protonated as a hydrochloride salt, is the primary contributor to its aqueous solubility.

Core Principles: Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several factors, most notably pH, temperature, and the nature of the solvent.

The Critical Role of pH

As the hydrochloride salt of a primary amine, the aqueous solubility of this compound is intrinsically pH-dependent. The benzylamine moiety is a weak base, and its protonation state is governed by the pH of the solution.[5] This relationship can be described by the Henderson-Hasselbalch equation.[6][7][8]

The equilibrium between the protonated (BH⁺), more soluble form, and the neutral (B), less soluble free base form, dictates the overall solubility.

BH⁺ (aqueous) ⇌ B (aqueous) + H⁺

At low pH, the equilibrium shifts to the left, favoring the protonated, more water-soluble ammonium cation. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts to the right, leading to the formation of the less soluble free base, which may precipitate out of solution.[9] Therefore, determining the pH-solubility profile is a critical step in pre-formulation studies.[10]

Caption: pH-dependent equilibrium of an amine hydrochloride.

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a guiding tenet for solubility in organic solvents.[11]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These are expected to be good solvents, especially for the hydrochloride salt form, due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Benzylamine hydrochloride, a related compound, is soluble in water.[12][13]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also anticipated to be effective due to their high polarity. DMSO is often used as a solvent for preparing stock solutions for biological assays.[14]

-

Nonpolar Solvents (e.g., hexane, toluene): The compound is expected to have very low solubility in these solvents due to the high polarity of the hydrochloride salt.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[10] The shake-flask method is considered the most reliable "gold standard" technique for its determination.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed as a self-validating system by ensuring equilibrium is reached and by using a robust analytical method for quantification.

Objective: To determine the thermodynamic solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound (solid powder)

-

Solvent of choice (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to have a visible amount of undissolved solid throughout the experiment to ensure saturation.[10][15]

-

Equilibration: Add a known volume of the solvent to the vial. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[2]

-

Sampling Over Time: Allow the mixture to shake for an extended period to ensure equilibrium is reached. It is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of consecutive time points is consistent.[10]

-

Phase Separation: After the desired equilibration time, remove the vial from the shaker and let it stand to allow the solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the sample.[16]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[15]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standards and the filtered saturated solution using a validated HPLC method.

-

Construct a calibration curve from the standards and use it to determine the concentration of the compound in the sample.[11]

-

Caption: The workflow for thermodynamic solubility determination.

High-Throughput Screening: Kinetic Solubility Assays

In early drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[17] The turbidimetric method is a common high-throughput approach.

Turbidimetric Solubility Assay

This method involves preparing a high-concentration stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[1][18] The concentration at which precipitation is first observed (measured by light scattering or absorbance) is taken as the kinetic solubility.[1] While faster, this method can sometimes overestimate solubility compared to the thermodynamic shake-flask method because it starts from a molecularly dissolved state.[18]

Summary of Expected Solubility Behavior and Data

While specific experimental data for this compound is scarce, we can infer its likely behavior.

-

Aqueous Solubility: As a hydrochloride salt, it is expected to have moderate to good aqueous solubility, particularly at acidic to neutral pH. For comparison, the structurally simpler benzylamine hydrochloride is described as soluble in water, with one source indicating a solubility of 50 mg/mL.[13][19]

-

pH-Dependence: A significant decrease in solubility is expected as the pH increases above the pKa of the benzylamine moiety (the pKa of benzylamine is ~9.3).[20]

-

Organic Solvent Solubility: Good solubility is anticipated in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO.

The table below presents a hypothetical, yet scientifically grounded, framework for presenting solubility data for this compound.

| Solvent System | Temperature (°C) | Expected Solubility Range | Method |

| Water | 25 | 10 - 100 mg/mL | Shake-Flask |

| PBS (pH 7.4) | 37 | 5 - 50 mg/mL | Shake-Flask |

| Ethanol | 25 | > 50 mg/mL | Shake-Flask |

| DMSO | 25 | > 100 mg/mL | Shake-Flask |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing quantitative data is limited, the principles governing its solubility as an amine salt are well-established. The detailed shake-flask protocol offers a robust, self-validating system for obtaining accurate thermodynamic solubility data, which is crucial for advancing pharmaceutical development. By understanding the influence of pH and solvent choice, researchers can effectively utilize this important chemical intermediate in their discovery and development pipelines.

References

- J&K Scientific. This compound | 568565-86-6. [Link]

- Evotec. Turbidimetric Solubility Assay. [Link]

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Evotec. Turbidimetric Solubility Fact Sheet. [Link]

- Cyprotex. Turbidimetric Solubility Fact Sheet. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- ScienceMadness Wiki. Benzylamine. [Link]

- protocols.io. In-vitro Thermodynamic Solubility. [Link]

- CAS Common Chemistry. 3-(4-Fluorophenoxy)propanoic acid. [Link]

- Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. 24.

- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

- ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

- PubChem. 4-Fluorophenol. [Link]

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

- SpringerLink. Potentiometric determination of solubilities of physiologically active amine salts. [Link]

- Wikipedia.

- PubChem. 4-Fluorophenoxyacetic acid. [Link]

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- University of Rochester, Department of Chemistry.

- PubMed.

- ResearchGate. (PDF)

- Creative Biolabs. Thermodynamic Solubility Testing Service. [Link]

- Asian Journal of Dental and Health Sciences. View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

- OChemPal.

- Creative Bioarray.

- YouTube. Ph and Solubility of Drugs. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- PubChem. 3-(4-Fluorophenoxy)propionic acid. [Link]

- ResearchGate. (PDF)

- Chemistry LibreTexts. 24.

- PubChem. 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. [Link]

- OpenStax. 24.

- ACS Publications.

- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

Sources

- 1. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. evotec.com [evotec.com]

- 5. youtube.com [youtube.com]

- 6. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzylamine hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 13. adipogen.com [adipogen.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. enamine.net [enamine.net]

- 18. evotec.com [evotec.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to the Safe Handling of 4-(4-Fluorophenoxy)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 4-(4-Fluorophenoxy)benzylamine hydrochloride, a key building block in pharmaceutical research and development.[1] As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a self-validating system of protocols grounded in scientific causality. This document is designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

This compound (CAS No: 568565-86-6) is a versatile organic compound recognized for its role as an intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring a fluorophenoxy group, makes it a valuable component in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1] The hydrochloride salt form enhances its solubility, a favorable property for various applications in medicinal chemistry.[1]

| Property | Value | Source |

| CAS Number | 568565-86-6 | [1][2] |

| Molecular Formula | C13H12FNO·HCl | [1][3] |

| Molecular Weight | 253.7 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 249-253 ºC | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards are categorized as follows:

-

Serious Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

-

Harmful if Swallowed: Acute oral toxicity.[5]

While specific toxicological data for this compound is not extensively detailed in publicly available literature, the hazards are consistent with substituted benzylamines. The reactivity of the amine group and the potential for the fluorophenoxy moiety to influence biological interactions necessitate a cautious approach.

Logical Framework for Risk Mitigation

The following diagram illustrates the logical flow for assessing and mitigating risks when working with this compound.

Caption: Risk assessment and mitigation workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to minimizing exposure and maintaining the stability of the compound.

Engineering Controls

-

Ventilation: Always handle this compound within a properly functioning chemical fume hood to minimize the inhalation of dust particles.[6] When weighing the solid, use a ventilated balance enclosure.

-

Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against exposure.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Wear nitrile gloves to prevent skin contact.[9] For prolonged handling, consider double-gloving.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10]

PPE Donning and Doffing Procedure

Caption: Proper sequence for donning and doffing PPE.

Hygiene Practices

-

Avoid eating, drinking, or smoking in laboratory areas.[10][11]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][10]

-

Contaminated clothing should be removed immediately and washed before reuse.[7][10]

Storage

-

Keep the container tightly closed to prevent moisture ingress and contamination.[3][4][9]

-

Store away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2°C and 8°C.

Emergency Procedures

Preparedness for accidental spills and exposures is a non-negotiable aspect of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[2][3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting.[6] Seek immediate medical attention.[8]

Accidental Release Measures

-

Minor Spills: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[8] Collect the material into a suitable, labeled container for hazardous waste disposal.[12]

-

Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert others in the vicinity.[9] If the spill poses a significant risk, contact your institution's emergency response team.[9]

Experimental Protocol: Weighing and Solution Preparation

This section provides a detailed, step-by-step methodology for a common laboratory procedure involving this compound.

Objective: To accurately weigh and prepare a stock solution of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, Methanol)

-

Ventilated balance enclosure

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Preparation:

-

Ensure all necessary PPE is correctly donned.

-

Set up the work area within a chemical fume hood.

-

Place the analytical balance inside a ventilated enclosure.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully transfer the desired amount of this compound onto the weighing vessel using a clean spatula. Avoid generating dust.

-

Record the exact weight.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a portion of the chosen solvent to the flask, ensuring not to fill to the mark.

-

Gently swirl the flask to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.

-

Once the solid is completely dissolved, add the solvent to the graduation mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

-

Store the solution under the recommended conditions (e.g., 2-8°C).

-

Waste Disposal

All waste materials containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[3]

-

Solid Waste: Collect in a designated, labeled container for solid chemical waste.

-

Liquid Waste: Collect in a labeled container for halogenated organic waste.[13] Do not mix with non-halogenated waste streams.[13]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into daily laboratory practice, researchers can confidently and safely advance their scientific endeavors.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

- Chem-Impex. This compound.

- Guidechem. This compound (cas 568565-86-6) SDS/MSDS download.

- Biosynth. This compound | 568565-86-6 | FF53173.

- Washington State University.

- BenchChem.

- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.

- Fisher Scientific. SAFETY DATA SHEET - this compound.

- Alpha Chemika. BENZYLAMINE For Synthesis.

- Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.

- Fisher Scientific.

- Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS CAS.

- Apollo Scientific. Benzylamine hydrochloride.

- Cole-Parmer.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 11. lobachemie.com [lobachemie.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Trajectory of 4-(4-Fluorophenoxy)benzylamine Hydrochloride: A Mechanistic Whitepaper

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound, 4-(4-Fluorophenoxy)benzylamine hydrochloride. While direct and extensive mechanistic studies on this specific molecule are emerging, its structural composition, featuring a diaryl ether linkage and a benzylamine moiety, offers a fertile ground for hypothesis-driven investigation. This document synthesizes the known biological activities of these core scaffolds to propose plausible molecular targets and signaling pathways. We further outline a comprehensive suite of experimental protocols designed to systematically elucidate its pharmacological effects, thereby providing a robust framework for researchers and drug development professionals.

Introduction: Deconstructing a Molecule of Interest

This compound has emerged as a compound of significant interest within the pharmaceutical research and development landscape. Its primary utility has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly within the realms of oncology and neurology.[1][2] The hydrochloride salt form enhances its solubility, a favorable property for both chemical synthesis and potential formulation.[1]

Structurally, the molecule is a composite of two well-established pharmacophores: the diaryl ether and the benzylamine group. The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, present in a wide array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] Similarly, the benzylamine framework is a cornerstone for many neurologically active and antifungal compounds.[6] This dual identity suggests that this compound may possess intrinsic biological activity worthy of investigation, beyond its role as a synthetic building block.

One source has categorized it as a metabolic agent that inhibits the metabolism of phenylpropionic acid and butanoic acid, with potential applications in metabolic disorders such as phenylketonuria. This guide will delve into this and other potential mechanisms, providing a structured approach to its comprehensive pharmacological profiling.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural alerts and preliminary data, we propose three primary avenues for the mechanism of action of this compound.

Modulation of Cellular Metabolism

The assertion that this compound acts as a metabolic agent warrants a thorough investigation. Inhibition of fatty acid and amino acid metabolism could have profound effects on cellular energetics and signaling, particularly in hyper-proliferative states such as cancer.

-

Hypothesized Target: Enzymes involved in the catabolism of phenylpropionic acid and butanoic acid.

-

Downstream Effects: Altered cellular energy landscape, potential induction of metabolic stress, and subsequent activation of cell death pathways.

Kinase Inhibition in Oncogenic Pathways

The diaryl ether scaffold is a common feature in numerous kinase inhibitors.[7][8] Given its prevalence in oncology research, it is plausible that this compound could interact with the ATP-binding pocket of various kinases implicated in cancer progression.

-

Hypothesized Targets: Receptor tyrosine kinases (e.g., VEGFR, FGFR, PDGFR) or intracellular kinases (e.g., components of the MAPK or PI3K/Akt pathways).[9][10]

-

Downstream Effects: Inhibition of tumor angiogenesis, cell proliferation, and survival signals.

Neurological Receptor and Transporter Modulation

The benzylamine core is structurally reminiscent of various neurotransmitters and their analogs.[11] This suggests a potential for interaction with receptors, transporters, or enzymes within the central nervous system.

-

Hypothesized Targets: Monoamine transporters (e.g., DAT, SERT, NET), monoamine oxidase (MAO) enzymes, or specific G-protein coupled receptors (GPCRs).

-

Downstream Effects: Alteration of neurotransmitter levels, modulation of synaptic transmission, and potential antidepressant, anxiolytic, or neuroprotective effects.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanisms, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each stage informing the next.

Initial Target Screening and Validation

The initial phase focuses on broad screening to identify potential biological targets.

Protocol 3.1.1: In Vitro Kinase Panel Screening

-

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

-

Methodology:

-

Prepare a stock solution of the compound in DMSO.

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

-

Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 different kinases.

-

For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

-

-

Causality and Validation: This unbiased screen provides a direct measure of interaction with a large and diverse set of potential targets. Positive hits must be validated through orthogonal assays, such as cellular thermal shift assays (CETSA) or isothermal titration calorimetry (ITC), to confirm direct binding.

Protocol 3.1.2: Receptor Binding and Enzyme Inhibition Assays

-

Objective: To evaluate the affinity of the compound for key neurological receptors and enzymes.

-

Methodology:

-

Engage a contract research organization (CRO) specializing in receptor pharmacology.

-

Screen the compound against a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as MAO-A and MAO-B enzymes.

-

Assays will be radioligand binding assays for receptors and transporters, and enzyme activity assays for MAO.

-

Determine Ki or IC50 values for any significant interactions.

-

-

Causality and Validation: This approach directly quantifies the interaction between the compound and its potential targets. Functional cellular assays should follow to determine if the binding translates to agonism, antagonism, or inhibition.

Cellular and Phenotypic Assays

This phase aims to understand the effect of the compound on cellular behavior.

Protocol 3.2.1: Cancer Cell Line Proliferation Assay

-

Objective: To determine the anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Select a diverse panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U87 for glioblastoma).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Causality and Validation: A broad anti-proliferative effect across multiple cell lines would support a general mechanism, such as metabolic disruption or inhibition of a core signaling pathway. The pattern of sensitivity can provide clues to the specific mechanism.

Protocol 3.2.2: Apoptosis and Cell Cycle Analysis

-

Objective: To investigate the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines.

-

Methodology:

-

Treat a sensitive cell line with the compound at its GI50 concentration for 24, 48, and 72 hours.

-

For apoptosis analysis, stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry.

-

-

Causality and Validation: The induction of apoptosis and/or arrest at a specific phase of the cell cycle are hallmark indicators of anticancer activity and can help to pinpoint the affected cellular machinery.[6][9]

Visualization of Pathways and Workflows

Caption: A multi-phase workflow for mechanistic investigation.

Caption: Proposed signaling pathways for anticancer effects.

Data Synthesis and Interpretation

A systematic approach to data collection and interpretation is crucial. The following table outlines the expected data outputs and their implications.

| Experiment | Metric | Favorable Outcome for Further Development | Mechanistic Implication |

| Kinase Panel Screen | IC50 | < 1 µM for a specific kinase or kinase family | Potent and selective kinase inhibitor |

| Receptor Binding Assay | Ki | < 500 nM for a specific CNS target | High-affinity ligand for a neurological target |

| Cell Proliferation Assay | GI50 | < 10 µM in multiple cancer cell lines | Broad-spectrum anti-proliferative activity |

| Apoptosis Analysis | % Apoptotic Cells | Significant increase in Annexin V positive cells | Induction of programmed cell death |

| Cell Cycle Analysis | % Cells in Phase | Arrest in G1, S, or G2/M phase | Interference with cell cycle progression |

Conclusion and Future Directions

This compound stands at the intersection of several validated pharmacological scaffolds. While its role as a synthetic intermediate is established, the potential for intrinsic biological activity is high. The proposed mechanisms—metabolic modulation, kinase inhibition, and neurological receptor interaction—are grounded in the extensive literature on diaryl ethers and benzylamines.[3][4][6]

The experimental framework detailed in this guide provides a clear and logical path to dissecting its true mechanism of action. Successful execution of these studies will not only illuminate the molecular pharmacology of this specific compound but also pave the way for the rational design of second-generation analogs with enhanced potency and selectivity. The ultimate goal is to transition this molecule from a chemical curiosity to a validated lead compound for therapeutic development.

References

- Biosynth. (n.d.). This compound.

- ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.

- MDPI. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules.

- PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- Benchchem. (n.d.). Biological activity of N-benzyl-5,5-dimethyloxolan-3-amine vs. other benzylamines.

- ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis.

- RSC Publishing. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm.

- PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells.

- PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)benzylamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluorophenoxy)benzylamine hydrochloride, a key chemical intermediate in contemporary drug discovery and development. The document delves into the compound's structural attributes, its historical context as a versatile building block, and a detailed exposition of its synthetic pathway, including the critical Ullmann condensation and subsequent nitrile reduction. Furthermore, this guide outlines the analytical techniques for its characterization and discusses its potential, yet largely unexplored, pharmacological applications, particularly in the realms of oncology and neurology. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound is a diaryl ether derivative that has emerged as a significant intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.[1][2][3] Its structure, characterized by a fluorophenoxy moiety linked to a benzylamine group, offers a unique combination of chemical reactivity and physicochemical properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity of parent molecules, making it an attractive component in medicinal chemistry.[3] The hydrochloride salt form improves the compound's solubility and stability, facilitating its use in various synthetic protocols.[1] While not an active pharmaceutical ingredient (API) itself, its role as a precursor is pivotal in the development of novel therapeutic agents.[1][]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 568565-86-6 |

| Molecular Formula | C₁₃H₁₃ClFNO |

| Molecular Weight | 253.71 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C |

Discovery and Historical Context

The precise date and circumstances of the initial synthesis of this compound are not extensively documented in seminal publications, suggesting its discovery was likely a result of synthetic exploration for novel chemical scaffolds rather than a targeted effort towards a specific biological target. Its history is intrinsically linked to the advancement of synthetic methodologies, particularly the Ullmann condensation, a cornerstone reaction for the formation of diaryl ethers first reported in the early 20th century.

The emergence of this compound in the scientific literature and patent landscape appears to coincide with the growing interest in fluorinated organic compounds in medicinal chemistry from the mid to late 20th century. The recognition that fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates led to the development of a vast array of fluorinated building blocks, including the topic compound. Its utility is primarily as an intermediate in the synthesis of more complex molecules, particularly those investigated for their potential in treating neurological disorders and cancer.[1][2][3] Japanese patent literature from the mid-1990s describes the synthesis of 4-(4-alkylphenoxy)benzylamines as intermediates for insecticides and acaricides, highlighting the broader industrial relevance of this class of compounds.[5]

Synthesis and Manufacturing

The synthesis of this compound is a well-established, two-step process that leverages classic organic reactions. The overall synthetic workflow is depicted in the following diagram:

Sources

4-(4-Fluorophenoxy)benzylamine hydrochloride key structural features

An In-depth Technical Guide to the Core Structural Features of 4-(4-Fluorophenoxy)benzylamine Hydrochloride

Introduction

This compound is a diaryl ether derivative that serves as a crucial building block in modern medicinal chemistry. Its structure is deceptively simple, yet it combines several key features that impart desirable physicochemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of its core structural attributes, exploring the interplay between its electronic profile, three-dimensional conformation, and the functional implications for drug design and development. We will deconstruct the molecule into its primary components—the 4-fluorophenoxy group, the flexible ether linkage, and the benzylammonium cation—to understand how each contributes to its overall character and utility in targeting complex biological systems. This molecule is frequently utilized in the synthesis of compounds for oncology and neurology research.[1][2]

Core Structural Component Analysis

The molecule's architecture can be dissected into three fundamental components whose interplay defines its chemical identity and potential for biological interaction.

The Diaryl Ether Core

The diaryl ether framework is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including antitumor and antibacterial agents.[3][4][5] This core structure dictates the relative orientation of the two aromatic rings, a critical parameter for molecular recognition by biological targets.

-

The 4-Fluorophenoxy Moiety: This group is a significant modulator of the molecule's electronic and metabolic properties.

-

Fluorine Atom: The para-substitution of fluorine is a strategic design choice. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect).[6] However, due to its lone pairs, it also engages in a resonance-donating effect (+M effect) with the phenyl ring.[7] While the inductive effect generally deactivates the ring, the resonance effect directs the electron density to the ortho and para positions.[7] This electronic tug-of-war influences the charge distribution across the entire molecule. Crucially, the fluorine atom often enhances metabolic stability by blocking the para-position, a common site for oxidative metabolism by cytochrome P450 enzymes.[8]

-

Phenoxy Group: The oxygen atom of the ether linkage also possesses lone pairs that it can donate into the phenyl ring via resonance, acting as an activating, ortho/para-directing group.[7][9]

-

-

The Benzylamine Moiety: This is the primary site for salt formation and a key vector for functionalization.

-

Benzyl Group: The methylene (-CH₂-) bridge provides a degree of separation and flexibility between the aromatic ring and the amine, preventing direct electronic conjugation of the amine's lone pair with the ring.

-

Primary Amine (-NH₂): As a basic functional group, the amine is protonated in the presence of hydrochloric acid to form the ammonium salt (-NH₃⁺). This transformation is fundamental to the compound's utility, as the resulting ionic character dramatically increases its aqueous solubility and often yields a stable, crystalline solid, which is highly advantageous for handling, purification, and formulation.[1][10]

-

The Ether Linkage (C-O-C): Conformational Flexibility

Unlike more rigid linkers (e.g., a direct biphenyl bond), the diaryl ether linkage provides significant conformational flexibility. The molecule does not exist as a flat, planar structure. Instead, the two phenyl rings are twisted relative to each other. The conformation is defined by two key torsion angles around the C-O bonds.[11] This non-planar, "twisted" conformation is a hallmark of diphenyl ethers and is crucial for fitting into the three-dimensional binding pockets of proteins and enzymes.[11][12] The ability to adopt various low-energy conformations allows for an "induced fit" to a biological target, a key principle in molecular recognition.[13][14]

Implications for Drug Development

The combination of these structural features translates into tangible benefits and considerations for researchers in drug discovery.

The Benzylammonium Cation: Enhancing Pharmaceutical Properties

The primary amine of benzylamine is basic and readily reacts with acids like HCl to form a salt.[15][16] This has several critical implications:

-

Solubility: The hydrochloride salt is significantly more soluble in aqueous media than its freebase form, which is essential for in vitro biological assays and for developing formulations for in vivo administration.[10][17]

-

Stability and Handling: The salt is typically a white crystalline solid, which is more stable and easier to handle and purify than the often-liquid or low-melting-point freebase.[10][18]

-

Physiological State: At physiological pH (~7.4), the amine group (with a typical pKa around 9-10) will be predominantly in its protonated, cationic form. This positive charge can be critical for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site.

Structure-Activity Relationship (SAR) Context

The 4-(4-Fluorophenoxy)benzylamine scaffold is a component of molecules investigated for various therapeutic targets. For instance, the diaryl ether motif is central to compounds designed as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabV) and as potential antitumor agents.[3][4] The structural features discussed provide a rationale for its utility:

-

The diaryl ether core correctly positions the two aromatic rings to span a binding pocket.

-

The fluorine atom can enhance binding affinity through specific interactions (e.g., hydrogen bonding with backbone amides) and improve the metabolic profile.

-

The benzylamine tail provides a vector for introducing further chemical diversity and can act as a key anchoring point within a receptor through its cationic charge.

Experimental Protocols & Data

A self-validating system requires robust methods for synthesis and characterization to ensure the identity and purity of the material.

Generalized Synthesis Protocol: Ullmann Condensation & Reduction

A common and reliable method to synthesize this compound involves a two-step process: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitrile to the primary amine.

Methodology:

-

Ether Formation: To a solution of 4-fluorophenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent like DMF, add 4-cyanobenzyl bromide and a copper (I) iodide catalyst. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to yield 4-(4-fluorophenoxy)benzonitrile.

-

Amine Formation: Carefully add the purified nitrile to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF at 0 °C. Allow the reaction to warm to room temperature and proceed until completion.

-

Quenching and Purification: Cautiously quench the reaction with water and aqueous sodium hydroxide. Filter the resulting salts and extract the filtrate. Concentrate the organic layer to obtain the 4-(4-Fluorophenoxy)benzylamine freebase.

-

Salt Formation: Dissolve the freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 568565-86-6 | [1][] |

| Molecular Formula | C₁₃H₁₃ClFNO | [] |

| Molecular Weight | 253.70 g/mol | [1][] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 249-253 °C | [1] |

Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |

| ¹H NMR | ~8.5 (broad s, 3H) | -NH₃⁺ protons, exchangeable with D₂O. |

| ~7.5 (d, 2H) | Aromatic protons ortho to the -CH₂NH₃⁺ group. | |

| ~7.2 (m, 2H) | Aromatic protons ortho to the ether oxygen. | |

| ~7.1 (m, 4H) | Overlapping signals from remaining aromatic protons. | |

| ~4.0 (s, 2H) | Benzylic -CH₂- protons. | |

| ¹³C NMR | ~160 (d, J ≈ 240 Hz) | C-F carbon, large one-bond coupling. |

| ~158-155 | Aromatic carbons attached to oxygen. | |

| ~135-120 | Remaining aromatic carbons. | |

| ~42 | Benzylic -CH₂- carbon. | |

| ¹⁹F NMR | ~ -115 to -125 | Singlet or multiplet depending on adjacent protons. |

Note: Exact chemical shifts can vary based on solvent and concentration. The data presented are estimations based on analogous structures.[20][21][22][23]

Conclusion